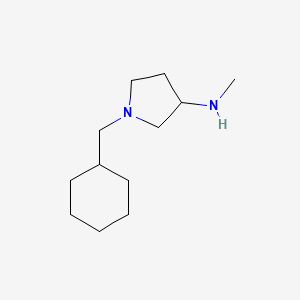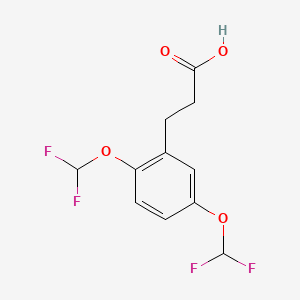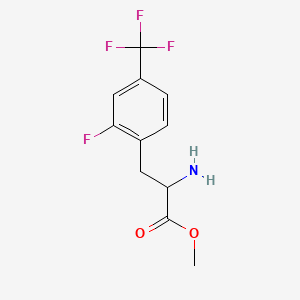
Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate is an organic compound with the chemical formula C11H11F4NO2 It is a white to pale yellow solid that is soluble in some organic solvents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-4-(trifluoromethyl)benzaldehyde.
Amination: The precursor undergoes an amination reaction to introduce the amino group.
Esterification: The resulting intermediate is then esterified to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as sodium azide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and materials with specialized properties due to the presence of fluorine and trifluoromethyl groups.
作用機序
The mechanism of action of Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate
- Methyl 2-amino-3-(2-chloro-4-(trifluoromethyl)phenyl)propanoate
- Methyl 2-amino-3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate
Uniqueness
Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate is unique due to the combination of fluorine and trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. These groups can enhance stability, lipophilicity, and bioavailability, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H11F4NO2 |
|---|---|
分子量 |
265.20 g/mol |
IUPAC名 |
methyl 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)4-6-2-3-7(5-8(6)12)11(13,14)15/h2-3,5,9H,4,16H2,1H3 |
InChIキー |
ALEYAZVAKPZTIN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=C(C=C(C=C1)C(F)(F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


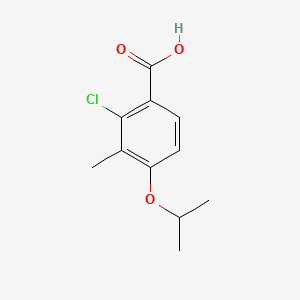
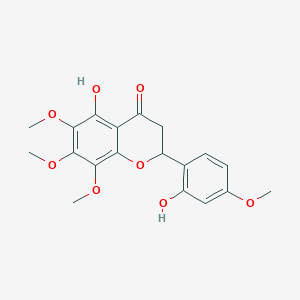
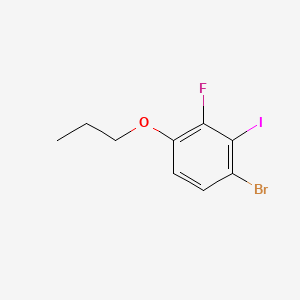
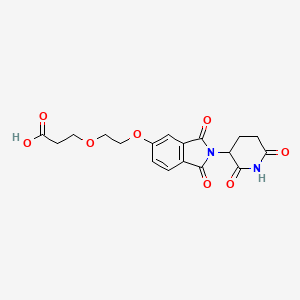
![9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14770296.png)

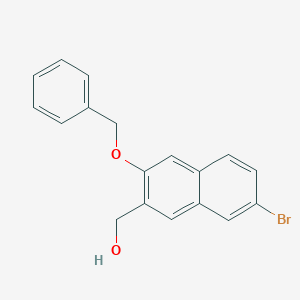
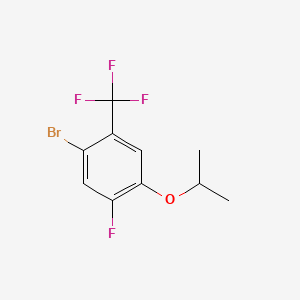
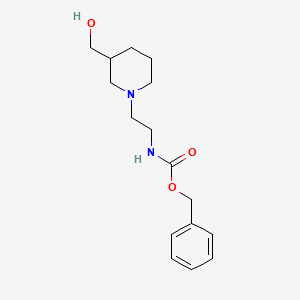

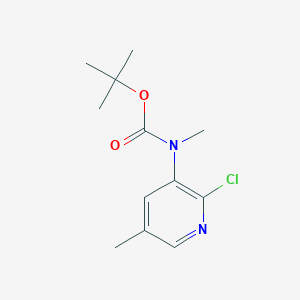
![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
